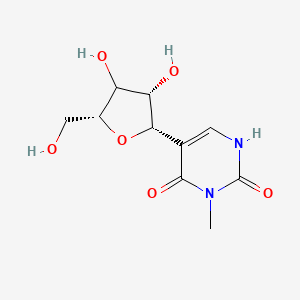
1-(4-Chlorophenyl)ethanone-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethanone-d7 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atomsThe deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethanone-d7 can be synthesized through several methods. One common method involves the reaction of 1-(4-Chlorophenyl)ethanone with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under reflux conditions, allowing the hydrogen atoms in the ethanone to be replaced by deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalysts to ensure a high yield of the deuterium-labeled product. The reaction conditions are optimized to maximize the incorporation of deuterium atoms while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)ethanone-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chlorophenyl)ethanoic acid.
Reduction: It can be reduced to form 1-(4-Chlorophenyl)ethanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)ethanoic acid.
Reduction: 1-(4-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)ethanone-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and the study of drug interactions.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethanone-d7 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific drug or biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethanone-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-(4-Chlorophenyl)ethanone: The non-deuterated version of the compound.
1-(4-Bromophenyl)ethanone: A similar compound with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)ethanone: A similar compound with a fluorine atom instead of chlorine.
The deuterium labeling in this compound provides unique advantages in scientific research, such as enhanced stability and the ability to track the compound using mass spectrometry .
Eigenschaften
Molekularformel |
C8H7ClO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
BUZYGTVTZYSBCU-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


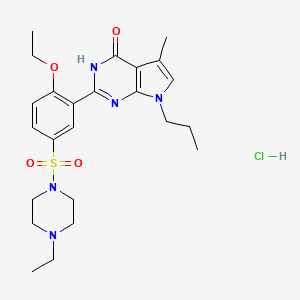
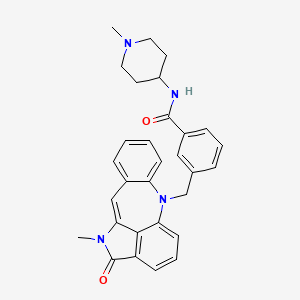
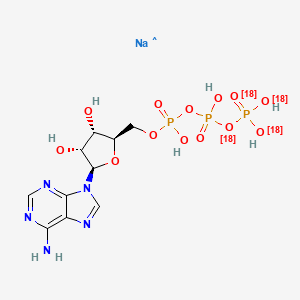
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
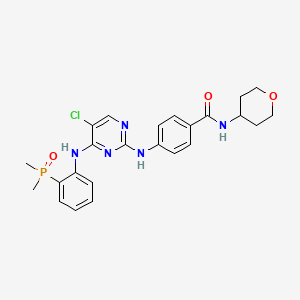
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
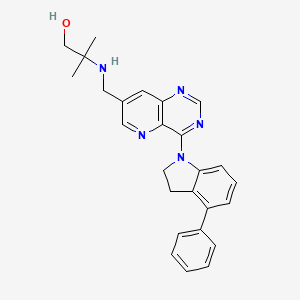
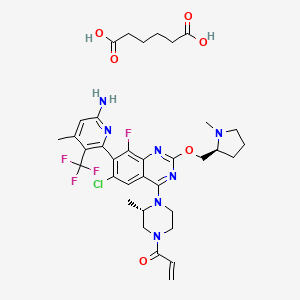

![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
